2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2S/c1-32-19-9-5-8-18(14-19)30-22-21(26-27-30)23(25-16-24-22)33-15-20(31)29-12-10-28(11-13-29)17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDOYLBGDMSKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex molecule that exhibits a range of biological activities. This article provides an in-depth examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 497.5 g/mol. The structure includes a triazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21F2N7O2S |
| Molecular Weight | 497.5 g/mol |
| CAS Number | 920184-08-3 |
Antimicrobial Activity
Compounds containing the triazole scaffold have been reported to exhibit significant antimicrobial properties . The unique structure allows for interactions with various enzymes and receptors, leading to broad-spectrum activity against bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of pathogenic microorganisms by disrupting their cell membrane integrity and metabolic processes .
Anticancer Properties
Research indicates that the compound may possess anticancer activity . Triazoles are known to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle progression. In vitro studies have demonstrated that similar triazole derivatives can significantly reduce the viability of cancer cell lines .
Neuropharmacological Effects
The presence of a piperazine ring suggests potential neuropharmacological effects . Compounds with this structure have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies indicate that such compounds may exhibit anxiolytic and antidepressant-like effects in animal models .
The biological activity of this compound is primarily attributed to its ability to form non-covalent interactions with target proteins. The triazole ring facilitates hydrogen bonding and π-π stacking interactions with amino acid residues in enzymes and receptors, enhancing binding affinity and specificity.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can act as enzyme inhibitors by binding to active sites or allosteric sites.
- Induction of Apoptosis : Through modulation of signaling pathways involved in cell survival.
- Antioxidant Activity : Some derivatives exhibit the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against resistant strains of bacteria. The results indicated that compounds similar to the one exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro assays on breast cancer cell lines showed that triazole derivatives led to a significant decrease in cell proliferation rates, suggesting potential for development as anticancer agents .
- Neuropharmacological Assessment : Animal studies demonstrated that administration of piperazine-containing triazoles resulted in reduced anxiety-like behaviors in rodents, indicating promise for treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with two closely related triazolopyrimidine derivatives from the evidence:
Structural and Functional Analysis
The ethoxy group in ’s compound may increase lipophilicity, favoring membrane permeability .
Linkage Variations :
- The thioether in the target compound could confer resistance to enzymatic hydrolysis compared to the ketone or ester linkages in analogs. However, sulfur’s larger atomic size might sterically hinder target interactions .
Piperazine Modifications: The 4-phenylpiperazine in the target compound contrasts with the trifluoromethylphenyl-methanone () and phenoxyethanone () groups.
Research Findings and Hypothetical Implications
- Metabolic Stability : Thioether-containing compounds often exhibit slower oxidative metabolism compared to ethers or esters, suggesting enhanced in vivo stability for the target compound .
- Agrochemical Potential: Structural analogs with piperazine moieties have shown insecticidal activity in plant-derived biomolecules, as noted in studies on C. gigantea extracts . The phenylpiperazine group in the target compound may interact with insect neuronal receptors, though empirical validation is required.
- Synthetic Feasibility: The synthesis of similar triazolopyrimidine derivatives (e.g., ’s thiophene analogs) often involves condensation reactions with malononitrile or cyanoacetate derivatives, suggesting viable routes for scaling production .
Q & A
Q. What are the reliable synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, such as cyclization of triazole precursors followed by thioether formation and coupling with a phenylpiperazine moiety. Key steps include:
- Triazole ring formation : Use sulfur/nitrogen sources with catalysts (e.g., copper(I)) under controlled temperatures (60–80°C) to minimize byproducts .
- Thioether linkage : Optimize nucleophilic substitution conditions (e.g., base selection, solvent polarity) to enhance yield.
- Purification : Employ column chromatography or recrystallization with solvents like ethanol/dichloromethane. Validate purity via HPLC (>95%) and NMR .
Q. How can structural characterization be rigorously performed for this compound?
Use a combination of:
- Spectroscopic methods : H/C NMR to confirm substituent positions and sulfur connectivity .
- Mass spectrometry (HRMS) : Verify molecular weight (CHNOS) and isotopic patterns.
- X-ray crystallography : Resolve ambiguities in triazole-pyrimidine ring conformation and stereoelectronic effects .
Q. What stability considerations are critical during storage and handling?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether bond .
- Moisture control : Use desiccants to avoid hydrolysis of the methoxyphenyl group.
- Analytical monitoring : Perform periodic TLC/HPLC to detect decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What methodologies are recommended for studying its environmental fate and ecotoxicological impact?
- Biodegradation assays : Simulate aerobic/anaerobic conditions with soil/water matrices to track metabolite formation .
- Bioaccumulation studies : Use LC-MS/MS to quantify compound levels in model organisms (e.g., Daphnia magna).
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC) based on physicochemical properties (logP, pKa) .
Q. How can computational modeling enhance mechanistic understanding of its pharmacological activity?
- Molecular docking : Screen against targets like adenosine receptors or kinases using AutoDock Vina to identify binding modes .
- MD simulations : Analyze triazole-pyrimidine flexibility and ligand-protein stability over 100-ns trajectories.
- ADMET prediction : Use SwissADME to optimize bioavailability and reduce off-target effects .
Q. What experimental designs are suitable for investigating synergistic effects with other therapeutics?
- Combination index (CI) assays : Apply the Chou-Talalay method to quantify synergism/antagonism in cancer cell lines .
- Transcriptomic profiling : Use RNA-seq to identify pathways modulated by the compound-drug combination .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
